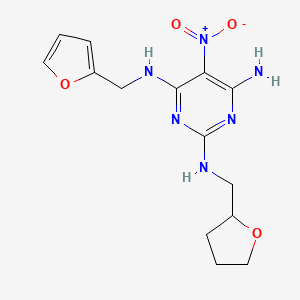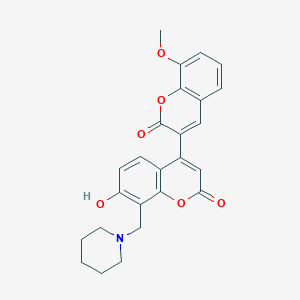
3-(2,1,3-Benzoxadiazole-4-sulfonyl)-N-(2,4,6-trimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,1,3-Benzoxadiazole-4-sulfonyl)-N-(2,4,6-trimethylphenyl)propanamide is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-Benzoxadiazole-4-sulfonyl)-N-(2,4,6-trimethylphenyl)propanamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, and the final step involves the formation of the propanamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,1,3-Benzoxadiazole-4-sulfonyl)-N-(2,4,6-trimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
3-(2,1,3-Benzoxadiazole-4-sulfonyl)-N-(2,4,6-trimethylphenyl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-(2,1,3-Benzoxadiazole-4-sulfonyl)-N-(2,4,6-trimethylphenyl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzoxadiazole-4-sulfonyl chloride
- N-(2,4,6-Trimethylphenyl)propanamide
Uniqueness
3-(2,1,3-Benzoxadiazole-4-sulfonyl)-N-(2,4,6-trimethylphenyl)propanamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
933027-36-2 |
|---|---|
Molecular Formula |
C18H19N3O4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C18H19N3O4S/c1-11-9-12(2)17(13(3)10-11)19-16(22)7-8-26(23,24)15-6-4-5-14-18(15)21-25-20-14/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) |
InChI Key |
WJEGTIXWLVFZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCS(=O)(=O)C2=CC=CC3=NON=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B11258690.png)
![N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11258700.png)
![N-(2-ethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258702.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258710.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11258718.png)
![5-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B11258721.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile](/img/structure/B11258740.png)


![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11258751.png)
![N-(2-chlorophenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258761.png)
![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11258766.png)
